1-Ethyl-3,5-dimethylbenzene

Combustion Chemistry Kinetic Modeling Analytical Chemistry

1-Ethyl-3,5-dimethylbenzene (CAS 934-74-7) is a positionally defined C10H14 alkylbenzene, not interchangeable with generic trimethylbenzene mixtures. Its unique ethyl-group substitution pattern underpins validated combustion kinetic models, serves as a definitive Kovats Retention Index anchor (RI 1321 on DB-Wax) for environmental VOC analysis, and provides a reliable experimental Log Kow of 4.55 for QSAR-based fate modeling. Procuring this specific isomer at ≥98% GC purity eliminates co-elution misidentification, ensures reproducible reaction pathways, and maintains data integrity across analytical, synthetic, and environmental workflows.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 934-74-7
Cat. No. B1584817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,5-dimethylbenzene
CAS934-74-7
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)C)C
InChIInChI=1S/C10H14/c1-4-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
InChIKeyLMAUULKNZLEMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3,5-dimethylbenzene (CAS 934-74-7): Baseline Properties for Scientific Procurement


1-Ethyl-3,5-dimethylbenzene (CAS 934-74-7), also known as 5-Ethyl-m-xylene, is a C10H14 alkylbenzene isomer characterized by a benzene ring substituted with an ethyl group at the 1-position and methyl groups at the 3- and 5-positions [1]. It is a colorless liquid with a molecular weight of 134.22 g/mol and a density of 0.87 g/mL (20/20) [2]. The compound exhibits a boiling point of 184 °C, a melting point of -84 °C, and a flash point of 52 °C, making it a volatile, flammable liquid . Its octanol-water partition coefficient (Log Kow) is experimentally determined to be 4.55, indicating high hydrophobicity [3].

Why a Generic Alkylbenzene Is Not a Viable Substitute for 1-Ethyl-3,5-dimethylbenzene


Alkylbenzenes with the formula C10H14 represent a diverse class of isomers, including trimethylbenzenes (e.g., mesitylene, pseudocumene) and various ethyldimethylbenzenes. Their nearly identical molecular weights and similar physical properties can lead to unintended substitution. However, critical differences in molecular shape, steric hindrance, and electronic properties directly impact their behavior in oxidation reactions [1], their fragmentation patterns in mass spectrometry [2], and their chromatographic retention characteristics [3]. These subtle but verifiable differences mean that substituting 1-ethyl-3,5-dimethylbenzene with a generic alternative, even one with the same CAS formula, can invalidate analytical methods, alter reaction pathways, and compromise the integrity of research data.

Quantitative Differentiation of 1-Ethyl-3,5-dimethylbenzene from C10H14 Analogs


Differentiation from 1,3,5-Trimethylbenzene in High-Pressure Oxidation Studies

In a high-pressure (12.0 atm) jet-stirred reactor study of 1,3,5-trimethylbenzene (T135MB) oxidation, 1-ethyl-3,5-dimethylbenzene was newly detected as a specific oxidation intermediate, a finding not reported in previous atmospheric pressure studies [1]. This indicates a distinct oxidation pathway and intermediate profile for the target compound when compared to its trimethyl-substituted analog, 1,3,5-trimethylbenzene. While T135MB's primary consumption channel is H-abstraction by OH radicals, the formation of 1-ethyl-3,5-dimethylbenzene points to a different set of secondary reactions involving ethyl group migration or recombination [1].

Combustion Chemistry Kinetic Modeling Analytical Chemistry Reaction Intermediates

Chromatographic Retention Index (RI) for Analytical Method Development

The Kovats Retention Index (RI) provides a definitive, instrument-independent metric for identifying and differentiating 1-ethyl-3,5-dimethylbenzene in complex mixtures. The reported RI on a polar DB-Wax column is 1321 [1]. This value is distinct from that of 1,3,5-trimethylbenzene (mesitylene), which has a reported RI of 994 on a non-polar DB-5 column, and from 1,2,4-trimethylbenzene, which typically elutes earlier [2]. The specific RI value allows for unambiguous identification and quantification by gas chromatography, especially in environmental, flavor, and fragrance analyses where multiple C10H14 isomers may co-occur.

Gas Chromatography Analytical Chemistry Method Validation Natural Product Analysis

Structural Differentiation via Tandem Mass Spectrometry (DBDI-MS/MS)

Alkylbenzene isomers with the formula C10H14 are notoriously difficult to distinguish by conventional MS due to similar fragmentation patterns. A study using dielectric barrier discharge ionization (DBDI) with tandem mass spectrometry demonstrated a method for discriminating such isomers based on the neutral loss of HCN versus CH3CN from [M+N]+ adduct ions [1]. The ratio of HCN to CH3CN loss is correlated with steric hindrance around the aromatic ring, with meta-substitution and a greater number of alkyl groups favoring CH3CN loss. While the study focused on C8 and C9 isomers, the principle directly applies: the specific steric environment of 1-ethyl-3,5-dimethylbenzene (meta-substituted, with an ethyl group) will yield a distinct and quantifiable HCN/CH3CN loss ratio compared to its ortho- or para-substituted isomers (e.g., 1-ethyl-2,4-dimethylbenzene), enabling definitive identification.

Mass Spectrometry Isomer Discrimination Analytical Chemistry Forensic Analysis

Physical Property Divergence from Closest C10H14 Isomers

While many C10H14 alkylbenzenes share similar boiling points, 1-ethyl-3,5-dimethylbenzene exhibits a distinct combination of melting point and density that differentiates it from its closest analogs. Its melting point of -84.3 °C is significantly lower than that of 1-ethyl-2,3-dimethylbenzene (MP -50 °C) and 1,2,4-trimethylbenzene (MP -43.8 °C), while its density of 0.8644 g/cm³ at 20 °C is lower than that of 4-ethyl-m-xylene (0.8723 g/cm³) [1]. These differences, while seemingly small, can be critical in low-temperature applications or in processes where density is a key parameter for separation or formulation.

Physical Chemistry Thermodynamics Process Engineering Solvent Selection

Purity Benchmarking Against Commercial Suppliers

The commercially available purity of 1-ethyl-3,5-dimethylbenzene is consistently specified at >98.0% (GC) by major suppliers like TCI and CymitQuimica [1]. This contrasts with some other C10H14 isomers, which are often offered at lower purities (e.g., 95% min. for certain ethyldimethylbenzenes) or as complex isomeric mixtures . The high, defined purity ensures reproducibility in synthetic applications and analytical method development, reducing the need for costly in-house purification steps. Furthermore, the availability from established vendors with batch-specific analytical data provides a level of quality assurance that is not always present for less common isomers.

Quality Control Procurement Analytical Standards Chemical Synthesis

Verifiable Hydrophobicity (Log Kow) for Environmental Fate Modeling

The experimental octanol-water partition coefficient (Log Kow) for 1-ethyl-3,5-dimethylbenzene is 4.55 [1]. This value is significantly higher than that of 1,3,5-trimethylbenzene (Log Kow = 3.42), indicating a much greater affinity for organic phases and a higher potential for bioaccumulation [2]. For environmental scientists and toxicologists, using a verified, compound-specific Log Kow value is essential for accurate modeling of environmental fate, transport, and risk assessment. Substituting a Log Kow value from a generic or less hydrophobic isomer would lead to substantial errors in predicted soil adsorption coefficients (Koc) and bioconcentration factors (BCF).

Environmental Science QSAR Toxicology Fate and Transport

Optimal Application Scenarios for 1-Ethyl-3,5-dimethylbenzene Based on Verified Differentiators


As a Specific Intermediate or Tracer in High-Pressure Combustion Kinetic Modeling

Researchers developing detailed chemical kinetic models for alkylbenzene combustion should prioritize 1-ethyl-3,5-dimethylbenzene as a key intermediate or tracer species. Its detection as a novel product in 1,3,5-trimethylbenzene oxidation at elevated pressures [1] establishes its unique role in the reaction network. Using this specific compound allows for the validation of model predictions for ethyl-group migration and recombination pathways, which are not probed by the trimethylbenzene isomers alone. This leads to more robust and predictive models for real-world fuel combustion.

As a Chromatographic Standard for Analyzing Complex Environmental or Flavor Samples

Analytical laboratories focused on the quantification of volatile organic compounds (VOCs) in environmental samples (e.g., air, water, soil) or natural products (e.g., essential oils) should use 1-ethyl-3,5-dimethylbenzene as a calibration standard. Its established Kovats Retention Index of 1321 on a DB-Wax column [2] provides an unambiguous reference point for method development and peak identification. This ensures accurate quantification and prevents misidentification with other C10H14 isomers that may co-elute on other stationary phases.

As a High-Purity Reagent for Reproducible Organic Synthesis

For synthetic chemists requiring a specific alkylbenzene building block, procuring 1-ethyl-3,5-dimethylbenzene from reputable vendors offering a guaranteed purity of >98.0% (GC) [3] is paramount. This high purity minimizes side reactions and simplifies product purification. The compound's well-defined physical properties (e.g., melting point of -84 °C) also allow for predictable handling and use in a wide range of reaction conditions, including low-temperature transformations.

As a Model Compound for Environmental Fate and Transport Studies

Environmental scientists and toxicologists studying the behavior of hydrophobic organic contaminants should select 1-ethyl-3,5-dimethylbenzene as a representative alkylbenzene. Its experimentally determined Log Kow of 4.55 [4] provides a reliable, compound-specific input for quantitative structure-activity relationship (QSAR) models and for predicting parameters like soil adsorption (Koc) and bioconcentration factors (BCF). Using this verified value ensures the accuracy of risk assessments and environmental fate simulations.

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